1-allyl-4-methyl-2(1H)-quinolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

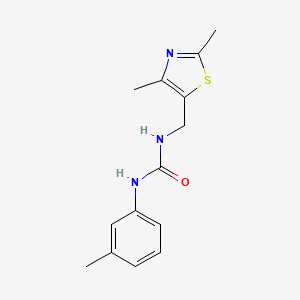

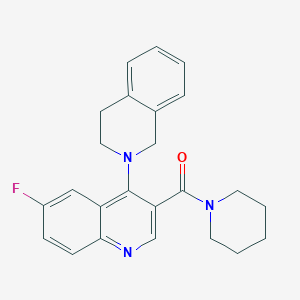

“1-allyl-4-methyl-2(1H)-quinolinone” is a chemical compound with the molecular formula C9H11NO . It has an average mass of 149.190 Da and a monoisotopic mass of 149.084061 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the “one pot synthesis” method has been used for the synthesis of N-hetaryl (aryl) alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides . This method involves the initial reaction of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid and N,N’-carbonyldiimidazole in anhydrous N,N-dimethylformamide, followed by the amidation of the formed imidazolide with hetarylalkyl- or benzylamines in the same solvent .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as 1H- and 13C-NMR spectroscopy, as well as electrospray ionization liquid chromatography-mass spectrometry .Chemical Reactions Analysis

The reaction of similar compounds with halogens has been studied . For example, the reaction of the thione (I) with allyl bromide in the presence of alkali proceeds with the formation of 1-allyl-4-methyl-2-quinolinethione (II) .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Allylic Substitutions

Research on palladium complexes with chiral oxazoline ligands, including quinoline derivatives, has shown their effectiveness in catalyzing allylic substitutions. This process is vital for creating stereoselective compounds, which are crucial in drug development and synthesis of complex molecules (Canal et al., 2000).

Synthesis of Novel Quinolinone Derivatives

The synthesis of novel 4-pyrazolylquinolinone derivatives from 1-methyl-2(1H)quinolinone showcases the versatility of quinolinones in creating heterocyclic compounds with potential pharmaceutical applications (Abass, 2000).

Antibacterial Activity

Quinolinone derivatives have been synthesized and tested for their antibacterial activity. This research highlights the potential of these compounds in developing new antibacterial agents, particularly against resistant bacterial strains (Asghari et al., 2014).

Material Science Applications

The study of metal (III) tris(n-methyl-8-quinolinolato) chelates has revealed their photoluminescence, electroluminescence, and thermal properties, indicating their use in optoelectronic devices and organic light-emitting diodes (Sapochak et al., 2001).

Computational Chemistry and Drug Design

Research involving the synthesis, spectroscopic investigations, and computational study of monomeric and dimeric structures of 2-methyl-4-quinolinol provides valuable insights into the structural and electronic properties of quinolinone derivatives. This information is crucial for drug design and understanding the molecular basis of drug-receptor interactions (Pourmousavi et al., 2016).

Zukünftige Richtungen

The future directions in the study of “1-allyl-4-methyl-2(1H)-quinolinone” and similar compounds could involve further exploration of their synthesis methods, understanding their mechanism of action, and investigating their potential applications in areas such as pain management and inflammation control .

Eigenschaften

IUPAC Name |

4-methyl-1-prop-2-enylquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-3-8-14-12-7-5-4-6-11(12)10(2)9-13(14)15/h3-7,9H,1,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHULICVLNSQZPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=CC=CC=C12)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide](/img/structure/B2764122.png)

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2764123.png)

![4-(tert-butyl)-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2764125.png)

![2-[[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2764128.png)

![3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2764136.png)

![N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2764140.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2764144.png)